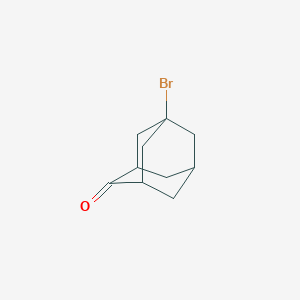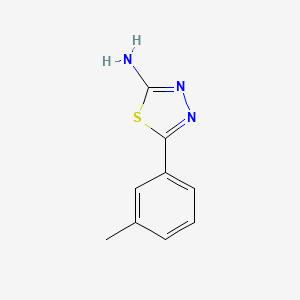
3-Benzylbenzyl alcohol
概要
説明
3-Benzylbenzyl alcohol is a type of alcohol, which is an organic compound in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . It is similar to Benzyl alcohol, which is also an aromatic alcohol with the formula C6H5CH2OH . The benzyl group is often abbreviated “Bn”, thus benzyl alcohol is denoted as BnOH .
Synthesis Analysis
The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde under visible light illumination . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .
Molecular Structure Analysis
The molecular formula of 3-Benzylbenzyl alcohol is C14H14O2 . It consists of two parts; one containing the alkyl group and the other containing functional group hydroxyl group .
Chemical Reactions Analysis
Alcohols undergo various chemical reactions mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Two major types of alcohol reactions are dehydration and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . The solubility of alcohol in water is governed by the hydroxyl group present .
科学的研究の応用
Synthesis of Complex Organic Compounds : 3-Benzylbenzyl alcohol is used in the synthesis of complex organic compounds. For instance, it has been utilized in the preparation of polymers with controlled molecular architecture, demonstrating the utility of this compound in creating dendritic macromolecules (Hawker & Fréchet, 1990).
Catalysis and Chemical Transformations : It is involved in various catalytic processes and chemical transformations. One study explored the solvent-free oxidation of benzyl alcohol over chromium orthoborate, indicating its role in catalytic reactions (Ozturk, Zümreoğlu-Karan, & Karabulut, 2008).
Photocatalytic Oxidation : The compound has applications in photocatalytic oxidation processes. A study showed that benzyl alcohol and its derivatives can be oxidized into aldehydes using molecular oxygen on titanium dioxide under light irradiation (Higashimoto et al., 2009).
Enantioselective Synthesis : It is used in enantioselective synthesis, an important aspect of producing pharmaceuticals. For example, a study explored the enantioselective addition of diethylzinc to aryl aldehydes using aminonaphthols (Liu et al., 2001).
Environmental Applications : In environmental science, studies have investigated the biotransformation of similar compounds under anaerobic conditions, which can inform the environmental fate of compounds like 3-Benzylbenzyl alcohol (Verhagen et al., 1998).
Electroanalytical Studies : Electroanalytical studies have been conducted on benzyl alcohol, which is closely related to 3-Benzylbenzyl alcohol, revealing insights into its electrochemical properties and potential applications (Xavier, Sakthi, & Selvakumar, 2011).
- We, 2015)](https://consensus.app/papers/synthesis-135tritertbutoxycarbonylamino-benzyloxy-we/408fa7dae5fe5c21b782d08de9dc7723/?utm_source=chatgpt).
Safety and Hazards
将来の方向性
There is ongoing research into the synthesis of benzyl alcohol, with recent advancements in process optimization, photo-illuminated liquid phase hydrogenation, and the use of improved green catalysts from natural zeolite . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .
特性
IUPAC Name |
(3-benzylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVDROBICOSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344524 | |
| Record name | 3-Benzylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35714-19-3 | |
| Record name | 3-Benzylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


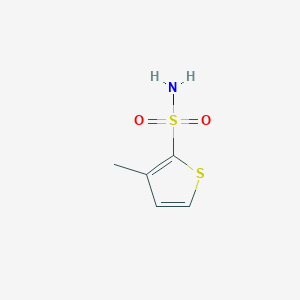
![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)

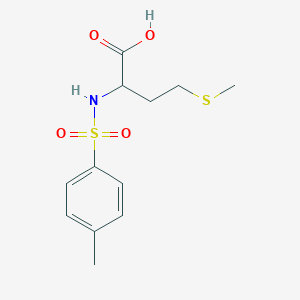
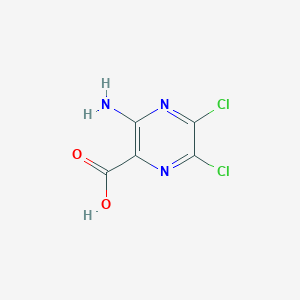
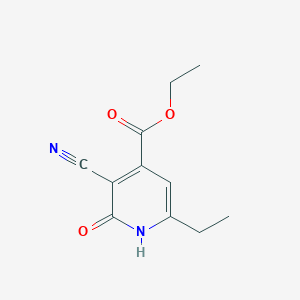
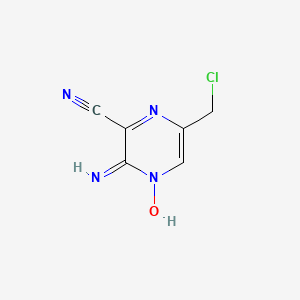
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)
